molecular formula C22H20Cl2N2O B14940408 (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14940408
M. Wt: 399.3 g/mol
InChI Key: OWHABUCRRJRPGX-UHFFFAOYSA-N
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Description

(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the imino group: This step involves the reaction of the quinoline derivative with a suitable amine or imine precursor.

    Substitution reactions: Introduction of the 3,4-dichlorophenyl group and other substituents can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imino group or the quinoline core.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often studied as catalysts in various organic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties and are studied for potential use in treating infections.

    Anticancer Agents: Some quinoline compounds have shown promise as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. These interactions can lead to inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline derivatives.

    Chloroquine: A well-known antimalarial drug that is a quinoline derivative.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific substituents and structural features, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C22H20Cl2N2O

Molecular Weight

399.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)imino-6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H20Cl2N2O/c1-5-13-8-15-12(2)11-22(3,4)26-20(15)16(9-13)19(21(26)27)25-14-6-7-17(23)18(24)10-14/h6-11H,5H2,1-4H3

InChI Key

OWHABUCRRJRPGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=NC4=CC(=C(C=C4)Cl)Cl)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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